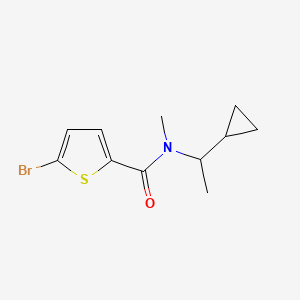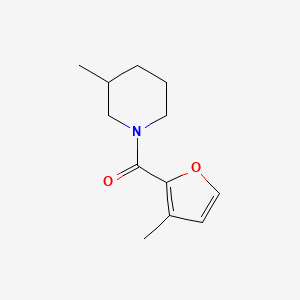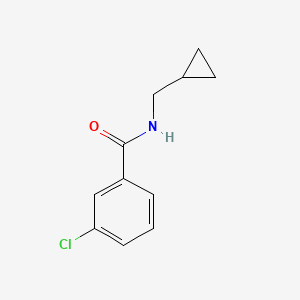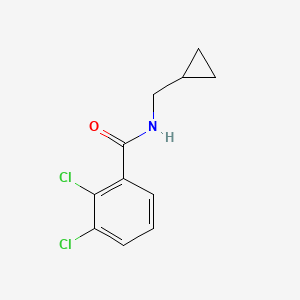
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide is a chemical compound that has been widely used in scientific research for its unique properties. It is also known as piracetam, a nootropic drug that was first synthesized in 1964 by the Romanian chemist, Corneliu E. Giurgea. Piracetam is a member of the racetam family of compounds, which are known for their cognitive-enhancing effects.
Mécanisme D'action
The exact mechanism of action of piracetam is not fully understood, but it is believed to work by enhancing the function of the neurotransmitter acetylcholine in the brain. It has also been shown to increase blood flow and oxygen consumption in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing the synthesis and release of acetylcholine, enhancing the function of the NMDA receptor, and reducing oxidative stress in the brain. It has also been shown to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
Piracetam has a number of advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Orientations Futures
There are a number of potential future directions for research on piracetam, including further investigation into its mechanism of action, its potential use in treating other neurological and psychiatric disorders, and the development of more potent and selective analogs. Additionally, there is a need for more clinical trials to determine the optimal dosing and duration of treatment for various conditions.
Méthodes De Synthèse
The synthesis of piracetam involves the reaction of 2-pyrrolidone with ethyl chloroacetate to form ethyl 2-oxo-1-pyrrolidineacetate. This compound is then reacted with isopropylamine to form 2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide.
Applications De Recherche Scientifique
Piracetam has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to enhance cognitive function, improve memory, and increase learning capacity. Piracetam has also been studied for its potential use in treating age-related cognitive decline, Alzheimer's disease, and stroke.
Propriétés
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(2)10-8(12)6-11-5-3-4-9(11)13/h7H,3-6H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJVLSXXDZHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)





![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)



